2-Hydrazino-3-(trifluoromethyl)quinoxaline
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Overview
Description
2-Hydrazino-3-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7F3N4. It is a derivative of quinoxaline, characterized by the presence of a hydrazino group at the second position and a trifluoromethyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-(trifluoromethyl)quinoxaline typically involves the reaction of 2-chloro-3-(trifluoromethyl)quinoxaline with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted quinoxalines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Hydrazino-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinoquinoxaline: Lacks the trifluoromethyl group, which may result in different biological activity and solubility properties.
3-(Trifluoromethyl)quinoxaline:
2-Amino-3-(trifluoromethyl)quinoxaline: Similar structure but with an amino group instead of a hydrazino group, leading to different chemical and biological properties.
Uniqueness
2-Hydrazino-3-(trifluoromethyl)quinoxaline is unique due to the presence of both the hydrazino and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[3-(trifluoromethyl)quinoxalin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-8(16-13)15-6-4-2-1-3-5(6)14-7/h1-4H,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYZMHLSFGKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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